Cas no 2228163-51-5 (2,4-dibromo-1-(but-3-yn-2-yl)benzene)

2,4-dibromo-1-(but-3-yn-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 2,4-dibromo-1-(but-3-yn-2-yl)benzene
- EN300-1917890
- 2228163-51-5
-
- インチ: 1S/C10H8Br2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3
- InChIKey: ZGNLVHWRTDFRHW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C#C)C)Br
計算された属性
- せいみつぶんしりょう: 287.89723g/mol
- どういたいしつりょう: 285.89928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0Ų
2,4-dibromo-1-(but-3-yn-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917890-0.05g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1917890-1.0g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1917890-10g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1917890-2.5g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1917890-10.0g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1917890-0.5g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1917890-5.0g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1917890-5g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1917890-0.1g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1917890-0.25g |
2,4-dibromo-1-(but-3-yn-2-yl)benzene |
2228163-51-5 | 0.25g |
$1117.0 | 2023-09-17 |
2,4-dibromo-1-(but-3-yn-2-yl)benzene 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2,4-dibromo-1-(but-3-yn-2-yl)benzeneに関する追加情報
2,4-Dibromo-1-(But-3-Yn-2-Yl)Benzene: A Comprehensive Overview
2,4-Dibromo-1-(but-3-yn-2-yl)benzene (CAS No. 2228163-51-5) is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a brominated benzene ring with a substituted alkyne group. The presence of the but-3-yne group introduces interesting electronic and steric properties, making it a valuable substrate for further chemical transformations.
The synthesis of 2,4-dibromo-1-(but-3-yne)benzene has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements in catalytic processes and transition metal-mediated reactions have significantly improved the efficiency and selectivity of its synthesis. For instance, the use of palladium catalysts in coupling reactions has enabled the construction of this compound with high yields and minimal byproducts. These developments highlight the importance of transition metal catalysis in modern organic synthesis.
One of the most intriguing aspects of 2,4-dibromo-benzene derivatives is their reactivity in cross-coupling reactions. The bromine atoms on the aromatic ring act as excellent leaving groups, facilitating nucleophilic substitution and other transformation reactions. Recent studies have demonstrated that this compound can serve as an effective precursor for constructing biaryl structures, which are widely used in pharmaceuticals and agrochemicals. The integration of cross-coupling chemistry into the synthesis of these compounds has opened new avenues for drug discovery and material science.
In addition to its synthetic applications, 2,4-dibromo-benzene derivatives have shown promise in materials science. The introduction of the alkyne group into the aromatic system enhances its conjugation properties, making it suitable for applications in optoelectronic materials. Researchers have explored the use of this compound as a building block for constructing conjugated polymers and organic semiconductors. These materials exhibit excellent charge transport properties, which are critical for applications in flexible electronics and photovoltaic devices.
The physical properties of 2,4-dibromo-benzene derivatives are also worth noting. The compound exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in common organic solvents makes it convenient for use in various chemical reactions. Recent studies have focused on understanding the thermodynamic stability of this compound under different conditions, which is essential for its industrial applications.
From an environmental perspective, the degradation pathways of 2,4-dibromo-benzene derivatives have been investigated to assess their potential impact on ecosystems. Research indicates that these compounds undergo biodegradation under specific microbial conditions, reducing their persistence in the environment. This information is crucial for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 2,4-dibromo-benzene derivatives, particularly CAS No. 2228163-51-5, continue to be a focal point in chemical research due to their unique properties and diverse applications. As advancements in synthetic methodologies and material science progress, this compound is expected to play an even more significant role in driving innovation across various industries.
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